molecular formula C23H28N2O B609606 (9-pentyl-9H-carbazol-3-yl)(piperidin-1-yl)methanone CAS No. 1358039-07-2

(9-pentyl-9H-carbazol-3-yl)(piperidin-1-yl)methanone

Cat. No. B609606
M. Wt: 348.49
InChI Key: NZEVKZAEMSMLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NMP-7 is a non-selective agonist of the CB1 and CB2 cannabinoid receptors that acts by blocking T-type calcium channels.

Scientific Research Applications

Electrochemical and Electrochromic Properties

  • Hu et al. (2013) synthesized materials containing carbazole and phenyl-methanone units, showing well-defined oxidation and reduction processes with fast switching times and stable electrochemical properties (Hu et al., 2013).

Synthesis and Applications in Material Science

  • Zhang et al. (2012) described a facile synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones, providing access to derivatives useful in various material science applications (Zhang et al., 2012).

Mechanoluminescence and Thermally Activated Delayed Fluorescence

  • Liu et al. (2020) synthesized compounds derived from (9H-carbazol-9-yl)(phenyl)methanone exhibiting mechanoluminescence and thermally activated delayed fluorescence, crucial for developing new materials with these properties (Liu et al., 2020).

Biomedical Applications

  • Prasad et al. (2018) explored the synthesis and structural analysis of a novel bioactive heterocycle with potential antiproliferative activity (Prasad et al., 2018).
  • Patel et al. (2011) synthesized pyridine derivatives with observed antimicrobial activity, indicating potential pharmaceutical applications (Patel et al., 2011).

High-Performance Electroluminescent Devices

  • Rajamalli et al. (2017) developed thermally activated delayed fluorescence emitters with high electroluminescence efficiencies, useful for display and lighting applications (Rajamalli et al., 2017).

properties

CAS RN

1358039-07-2

Product Name

(9-pentyl-9H-carbazol-3-yl)(piperidin-1-yl)methanone

Molecular Formula

C23H28N2O

Molecular Weight

348.49

IUPAC Name

(9-pentyl-9H-carbazol-3-yl)(piperidin-1-yl)methanone

InChI

InChI=1S/C23H28N2O/c1-2-3-7-16-25-21-11-6-5-10-19(21)20-17-18(12-13-22(20)25)23(26)24-14-8-4-9-15-24/h5-6,10-13,17H,2-4,7-9,14-16H2,1H3

InChI Key

NZEVKZAEMSMLMC-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(C=C1)N(CCCCC)C3=C2C=CC=C3)N4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NMP-7;  NMP 7;  NMP7; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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